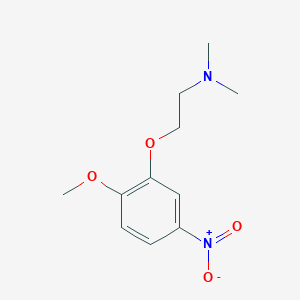

2-(2-Dimethylaminoethoxy)-4-nitroanisole

Description

2-(2-Dimethylaminoethoxy)-4-nitroanisole is a nitroaromatic compound characterized by a methoxy group at the para position, a nitro group at the ortho position relative to the methoxy, and a dimethylaminoethoxy substituent. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, as evidenced by its role in the hydrogenation step for producing indole derivatives with 5HT1D activity .

Properties

CAS No. |

170229-67-1 |

|---|---|

Molecular Formula |

C11H16N2O4 |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

2-(2-methoxy-5-nitrophenoxy)-N,N-dimethylethanamine |

InChI |

InChI=1S/C11H16N2O4/c1-12(2)6-7-17-11-8-9(13(14)15)4-5-10(11)16-3/h4-5,8H,6-7H2,1-3H3 |

InChI Key |

JYEQXKGFYKEUOA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC1=C(C=CC(=C1)[N+](=O)[O-])OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(2-Dimethylaminoethoxy)-4-nitroanisole, highlighting variations in substituents, molecular properties, and applications:

Key Observations:

Substituent Effects on Molecular Weight: The dimethylaminoethoxy group in the target compound increases its molecular weight (240.26 g/mol) compared to simpler analogs like 4-chloro-2-nitroanisole (187.58 g/mol).

Functional Group Influence on Applications: The dimethylaminoethoxy and hydroxyethylamino groups confer surfactant properties in analogs like 2-Hydroxyethylamino-5-nitroanisole , whereas the target compound is tailored for pharmaceutical synthesis . Halogen substituents (e.g., Cl, Br) enhance utility in industrial halogenation reactions .

Metabolic and Environmental Behavior

Cytochrome P450 (CYP) Metabolism

- 4-Nitroanisole, a structural core in the target compound, is metabolized by CYP2A6 (22–65% inhibition by monoclonal antibody MAb 151-45-4) and CYP2E1 in human liver microsomes .

- Comparison with 7-ethoxycoumarin : CYP2A6 contributes minimally to 7-ethoxycoumarin metabolism (8–24% inhibition), suggesting that substituents like ethoxy vs. nitroanisole significantly alter enzyme specificity .

Environmental Degradation

- However, the dimethylaminoethoxy group in the target compound may hinder microbial uptake compared to simpler analogs.

Physicochemical and Spectroscopic Properties

Solvatochromic Behavior

- 4-Nitroanisole serves as a solvatochromic probe in solvent polarity studies, with its UV-Vis shifts influenced by hydrogen-bond-donor (HBD) solvents. However, its comparison with Reichardt’s dye B(30) shows poor correlation (r² = 0.670), limiting its reliability for quantifying HBD effects .

- The dimethylaminoethoxy group in the target compound may introduce additional hydrogen-bonding interactions, altering its solvatochromic response compared to unsubstituted nitroanisoles.

Photolytic Stability

- 4-Nitroanisole undergoes photolysis in the presence of pyridine, with a quantum yield (Φ) of 0.29[pyridine] + 0.00029 . The dimethylaminoethoxy substituent could modify photodegradation kinetics by altering electron-withdrawing effects.

Q & A

Q. What are the optimized synthetic routes for 2-(2-Dimethylaminoethoxy)-4-nitroanisole, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step functionalization of nitroanisole derivatives. Key steps include:

- Nitro group introduction : Nitration of methoxy-substituted aromatic precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration .

- Ether linkage formation : Reaction of 4-nitroanisole derivatives with 2-dimethylaminoethyl chloride in polar aprotic solvents (e.g., DMF) under reflux, with yields improved by slow addition of base (e.g., K₂CO₃) to minimize side reactions .

- Purification : Column chromatography or recrystallization using ethanol-water mixtures to isolate the product (typical yield: 60–75%) .

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitration | HNO₃ (1.2 eq), H₂SO₄, 0–5°C | 85% | |

| Etherification | 2-Dimethylaminoethyl chloride, DMF, 80°C, 18h | 65% |

Q. Which spectroscopic techniques are most effective for characterizing 2-(2-Dimethylaminoethoxy)-4-nitroanisole?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), dimethylamino (δ ~2.2–2.5 ppm), and nitro group-adjacent protons (δ ~7.5–8.5 ppm). Aromatic splitting patterns confirm substitution positions .

- FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1250 cm⁻¹ (C-O-C stretch) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragments (e.g., loss of dimethylaminoethoxy group) .

Q. How does pH and temperature affect the stability of 2-(2-Dimethylaminoethoxy)-4-nitroanisole in solution?

- Methodological Answer :

- Accelerated Stability Studies : Conducted in buffered solutions (pH 3–10) at 25°C and 40°C. Monitor degradation via HPLC:

- Acidic conditions (pH <5) : Rapid hydrolysis of the ether linkage (t₁/₂ <24h at 40°C) .

- Neutral/alkaline conditions : Stable for >7 days at 25°C; nitro group reduction observed only under strong reducing agents (e.g., NaBH₄) .

Q. What is the role of the dimethylaminoethoxy substituent in modulating electronic properties?

- Methodological Answer :

- Electron-Donating Effects : The dimethylamino group increases electron density on the aromatic ring via resonance, altering reactivity in electrophilic substitutions (e.g., slower nitration compared to unsubstituted nitroanisole) .

- Solubility : The polar dimethylaminoethoxy group enhances solubility in polar solvents (e.g., DMSO, ethanol), critical for biological assays .

Advanced Research Questions

Q. How can solvent polarity and counterion effects be mechanistically probed in substitution reactions involving this compound?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates in solvents of varying polarity (e.g., DMSO vs. toluene) using UV-Vis or NMR to track intermediates. Polar solvents stabilize charged transition states, accelerating nucleophilic substitutions .

- Ion-Pair Analysis : Use conductivity measurements or ESI-MS to identify counterion interactions (e.g., Cl⁻ vs. BF₄⁻) that influence reaction pathways .

Q. How to resolve contradictions in reported solvent effects on nitro group reactivity?

- Methodological Answer :

- Controlled Replication : Reproduce conflicting studies (e.g., radical vs. ionic mechanisms) under identical conditions. For example, reports radical pair collapse in low-polarity solvents, while emphasizes ionic pathways in DMSO .

- Computational Modeling : DFT calculations (e.g., Gaussian) can map energy barriers for competing mechanisms under varied solvent environments .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding to fungal cytochrome P450 enzymes, leveraging the nitro group’s electron-withdrawing properties to predict affinity .

- MD Simulations : GROMACS-based trajectories assess stability of ligand-enzyme complexes in aqueous vs. lipid bilayer systems .

Q. How to design assays for evaluating antioxidant activity of 2-(2-Dimethylaminoethoxy)-4-nitroanisole?

- Methodological Answer :

- ROS Scavenging : Use DPPH or ABTS assays; IC₅₀ values correlate with nitro group’s electron-deficient character, which quenches radicals .

- Cellular Assays : Measure ROS levels in fungal hyphae (e.g., Candida albicans) via fluorescence probes (e.g., DCFH-DA) after treatment .

Q. What are the dominant degradation pathways under UV irradiation?

- Methodological Answer :

Q. How to validate purity in the presence of structurally similar impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.